molecular formula C11H14O3 B1345988 2-Methyl-2-(3-methylphenoxy)propanoic acid CAS No. 53498-64-9

2-Methyl-2-(3-methylphenoxy)propanoic acid

Cat. No.: B1345988
CAS No.: 53498-64-9
M. Wt: 194.23 g/mol
InChI Key: SURFMLIOSFSAPK-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₁H₁₄O₃
CAS Number: 53498-64-9
Molecular Weight: 194.23 g/mol
Purity: ≥95% (as reported in commercial sources) .

This compound belongs to the class of α,α-disubstituted propanoic acids, featuring a methyl group and a 3-methylphenoxy substituent at the α-carbon.

Properties

IUPAC Name

2-methyl-2-(3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURFMLIOSFSAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201706
Record name Propionic acid, 2-methyl-2-(m-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53498-64-9
Record name Propionic acid, 2-methyl-2-(m-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(m-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(3-methylphenoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion displaces the bromide ion from the bromoalkane, forming the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Positional Isomers

The positional arrangement of substituents on the phenyl ring significantly impacts molecular geometry and interactions:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methyl-2-(2-methylphenoxy)propanoic acid 2-methylphenoxy 53498-62-7 C₁₁H₁₄O₃ 194.23 Reduced steric hindrance compared to 3-methyl isomer; potential differences in crystal packing
2-Methyl-2-(4-methylphenoxy)propanoic acid 4-methylphenoxy 23438-11-1 C₁₁H₁₄O₃ 194.23 Symmetrical substitution may enhance crystallinity; altered hydrogen-bonding interactions

Key Insight: The 3-methylphenoxy isomer exhibits bent geometry (dihedral angle ~75° between phenyl and ester planes), while 4-methylphenoxy derivatives may adopt more planar configurations due to reduced steric effects .

Substituent Electronic Effects

Electron-withdrawing (EWG) and electron-donating (EDG) groups influence acidity and reactivity:

Compound Name Substituent CAS Number pKa* (Estimated) Key Differences
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid CF₃ (EWG) 17432-00-7 ~3.5–4.0 Increased acidity due to EWG; enhanced lipophilicity
2-Methyl-2-(3-nitrophenyl)propanoic acid NO₂ (EWG) 21762-10-7 ~2.8–3.3 Higher acidity than methylphenoxy analogs; potential nitro group reactivity
2-(2-Methoxyphenyl)-2-methylpropanoic acid OCH₃ (EDG) 468064-83-7 ~4.5–5.0 Reduced acidity; improved solubility in polar solvents

Key Insight: The 3-methylphenoxy group in the target compound (EDG) results in a moderate pKa (~4.0–4.5), making it less acidic than trifluoromethyl or nitro derivatives but more acidic than methoxy-substituted analogs .

Chain Length and Backbone Modifications

Varying the carboxylic acid chain length alters molecular weight and steric effects:

Compound Name Backbone Structure CAS Number Molecular Weight (g/mol) Biological Relevance
2-(4-Chlorophenoxy)butanoic acid Butanoic acid 25140-78-7 214.65 Extended chain may enhance membrane permeability
3-(3,4-Dimethoxyphenyl)-2-methylalanine Alanine derivative 10128-06-0 239.27 Amino acid backbone enables peptide-like interactions

Key Insight: The propanoic acid backbone in the target compound balances steric bulk and solubility, whereas longer chains (e.g., butanoic acid) may improve bioavailability in drug design .

Antimicrobial Activity

Derivatives of 2-methyl-2-phenoxypropanoic acid exhibit antimicrobial properties:

  • Target Compound Derivatives : Demonstrated efficacy against microbial pathogens (e.g., E. coli, S. aureus) in molecular docking studies .
  • Nitro Derivatives : Higher reactivity may lead to broader-spectrum activity but increased toxicity risks .

Pharmaceutical Potential

  • Methoxy-Substituted Analogs : Used in intermediates for antihypertensive or anti-inflammatory agents due to improved solubility .
  • Quinolinyl Derivatives (e.g., CAS 1220027-88-2): Investigated for anticancer activity via kinase inhibition .

Physicochemical Properties

Property 2-Methyl-2-(3-methylphenoxy)propanoic Acid 2-Methyl-2-(4-methylphenoxy)propanoic Acid 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
Melting Point 85–89°C (estimated) 90–95°C 110–115°C
LogP ~2.5 ~2.3 ~3.8
Solubility (H₂O) Low (0.1–1 mg/mL) Low (0.1–1 mg/mL) Very low (<0.1 mg/mL)

Biological Activity

2-Methyl-2-(3-methylphenoxy)propanoic acid is a compound of significant interest in both agricultural and medicinal chemistry due to its biological activity. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of its biological effects.

  • Molecular Formula : C11H14O3
  • Molecular Weight : 194.23 g/mol
  • Structural Characteristics : The compound features a propanoic acid backbone with a methyl and a 3-methylphenoxy group, contributing to its herbicidal and potential therapeutic activities.

Biological Activity Overview

The biological activity of this compound includes:

  • Herbicidal Properties : The compound acts as a herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other phenoxy herbicides, which are widely used in agriculture.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of bioactive molecules for therapeutic applications.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could position this compound as a drug candidate for inflammatory diseases.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. By acting as a ligand, it can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

Herbicidal Efficacy

A study on the efficacy of this compound as a herbicide demonstrated its effectiveness against several weed species commonly found in agricultural settings. The compound was shown to induce rapid growth responses in susceptible plants, leading to their eventual death within weeks of application.

Antimicrobial Studies

Research published in the Applied and Environmental Microbiology journal evaluated the antimicrobial properties of various phenoxy acids, including this compound. Results indicated that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential use as an antimicrobial agent .

Data Tables

Property Value
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Herbicidal ActivityEffective against various weed species
Antimicrobial ActivityInhibitory effects on certain bacteria

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